Momilactone A
Description
Primary Endogenous Production in Oryza sativa (Rice)
Momilactone A was first isolated from the husks of rice (Oryza sativa L. cv. Koshihikari) in 1973. frontiersin.orgnih.gov Since its initial discovery, it has been identified in various parts of the rice plant, including the leaves, straw, roots, and root exudates. mdpi.comresearchgate.net The biosynthesis of this compound in rice originates from geranylgeranyl diphosphate (B83284) (GGDP), and the genes responsible for its synthesis are located on chromosome 4. mdpi.comcabidigitallibrary.orgbiorxiv.org
The concentration of this compound varies significantly among different rice cultivars. Studies have shown that japonica rice varieties tend to accumulate higher levels of this compound compared to indica varieties. mdpi.com For instance, in one study, japonica varieties had this compound levels of up to 157 μg/g, while indica varieties had levels around 20.7 μg/g. mdpi.com An analysis of 99 rice varieties revealed that Korean rice types, particularly those with awns and a late maturity period, contained higher concentrations of momilactones. frontiersin.orgmdpi.com In a screening of 69 rice cultivars from the World Rice Core Collections, this compound was detected in the leaves of 64 cultivars. nih.govresearchgate.net Specific cultivars noted for their this compound content include 'Noindari', which exhibited strong inhibitory effects in allelopathy studies, and 'Baekna', which was found to have a high level of this compound (34.7 μg g-1) in its hulls. acs.org
Table 1: this compound Levels in Different Rice Genotypes
| Rice Genotype | This compound Concentration (µg/g) | Reference |
| Japonica Varieties | up to 157 | mdpi.com |
| Indica Varieties | 20.7 | mdpi.com |
| Baekna (hulls) | 34.7 | acs.org |
This table is interactive. You can sort the columns by clicking on the headers.
This compound is distributed throughout the rice plant, with varying concentrations in different tissues. It was initially discovered in rice husks. frontiersin.orgnih.gov Subsequently, it has been found in leaves, straw, and roots. mdpi.comresearchgate.netmdpi.com The compound is also released from the roots into the surrounding soil, a process known as root exudation. mdpi.comcabidigitallibrary.org While both this compound and B are present in the plant, Momilactone B is often secreted from the roots in higher quantities. cabidigitallibrary.org The decomposition of rice straw in the field can also release momilactones into the soil. frontiersin.org
Table 2: Distribution of this compound in Rice Plant Tissues
| Plant Tissue | Presence of this compound | Reference |
| Husks | Detected | frontiersin.orgmdpi.com |
| Leaves | Detected | mdpi.commdpi.com |
| Roots | Detected | mdpi.comresearchgate.net |
| Straw | Detected | mdpi.commdpi.com |
| Root Exudates | Detected | mdpi.comcabidigitallibrary.org |
This table is interactive. You can sort the columns by clicking on the headers.
The concentration of this compound in rice plants fluctuates throughout their life cycle. Studies on rice straw have shown that the levels of this compound increase and reach their maximum at the heading stage. nih.govoup.comtandfonline.com Following the heading stage, the concentration gradually decreases. nih.govoup.comtandfonline.com Research indicates that the secretion of this compound from rice roots also follows this pattern, increasing until the initiation of flowering (around day 80 after germination) and then declining. nih.govcabidigitallibrary.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
51415-07-7 |
|---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione |
InChI |
InChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1 |
InChI Key |
MPHXYQVSOFGNEN-JGHPTVLTSA-N |
SMILES |
CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |
Isomeric SMILES |
C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CCC(=O)[C@@]4(C(=O)O3)C)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |
melting_point |
235-236°C |
physical_description |
Solid |
Synonyms |
momilactone A |
Origin of Product |
United States |
Natural Occurrence and Distribution of Momilactone a
Release and Environmental Fate in Plant Ecosystems
Momilactone A, a significant allelochemical, is released into the environment through various mechanisms, influencing the surrounding ecosystem. Its journey from the plant to the soil and its subsequent interactions are critical to understanding its ecological role.
Secretion Pathways into the Rhizosphere via Root Exudates
This compound is actively secreted from plant roots into the rhizosphere, the soil region directly influenced by root activities. researchgate.netomicsonline.org This process of root exudation is a primary mechanism for its release into the surrounding environment. omicsonline.orgnih.gov While the precise molecular mechanisms governing the exudation of momilactones from rice roots are not yet fully understood, it is known that plants can secrete a variety of compounds through mechanisms such as proton-pumping, plasmalemma-derived exudation, and endoplasmic-derived exudation. nih.govnih.gov
The secretion of this compound, along with Momilactone B, from rice roots has been observed to occur throughout the plant's life cycle. omicsonline.orgnih.gov The rate of secretion tends to increase until the initiation of flowering and then subsequently decreases. researchgate.netnih.gov Specifically, at 80 days after germination, the secretion level of this compound was measured to be 1.1 μg per plant per day. nih.gov Research has also shown that the secretion of momilactones can be influenced by various environmental stresses, including the presence of competing plants, UV radiation, heavy metals, and nutrient deficiencies. nih.govfrontiersin.org For instance, the presence of Echinochloa crus-galli plants or their root exudates can stimulate the production and secretion of momilactones in rice. nih.gov
This secretion into the rhizosphere is believed to provide a competitive advantage to the plant by inhibiting the growth of neighboring plant species and suppressing soil microorganisms. researchgate.netnih.gov
Release Through Decomposition of Plant Residues
In addition to active secretion from living roots, this compound is also released into the soil through the decomposition of plant residues, such as straw and roots. frontiersin.orgnih.gov When rice plants die, the momilactones contained within their tissues are gradually released into the surrounding environment as the plant material breaks down. frontiersin.org
Studies have shown that the concentration of momilactones in the soil from decomposing rice straw decreases over time. frontiersin.org For instance, one study reported that the amount of momilactones released from rice straw into the soil gradually diminished, with no detectable momilactones present after a period of three months. frontiersin.org This suggests that the released momilactones undergo degradation in the soil environment. frontiersin.org The amount of Momilactone B found in the shoots and roots of rice plants reaches its peak at the initiation of flowering, suggesting that the decomposition of these residues at this stage could release a significant amount of the compound into the soil. nih.gov
Interaction with Soil Environment and Microorganisms
Once released into the soil, this compound interacts with various components of the soil environment, including soil particles and microorganisms. frontiersin.org The persistence and bioavailability of this compound in the soil can be affected by processes such as degradation, oxidation, and binding to soil particles. frontiersin.org
Soil microorganisms, including bacteria and fungi, play a significant role in the degradation of momilactones. frontiersin.org These microorganisms can break down the compounds through enzymatic activities like oxidation and hydroxylation. frontiersin.org The chemical and physical properties of the soil, such as pH and the presence of organic matter, can also influence the fate of this compound. mdpi.com
Biosynthesis of Momilactone a
Elucidation of the Diterpenoid Biosynthetic Pathway
The biosynthesis of Momilactone A is a multi-step process that begins with a common precursor for diterpenoids and proceeds through a series of specific cyclization and oxidation reactions. The genes responsible for the biosynthesis of momilactones are notably clustered on chromosome 4 in the rice genome. researcher.lifenih.gov
Initiation from Geranylgeranyl Diphosphate (B83284) (GGDP)
The journey to this compound begins with the universal precursor for diterpenoids, (E,E,E)-geranylgeranyl diphosphate (GGDP). nih.govmdpi.comnih.gov This C20 isoprenoid serves as the foundational molecule for a vast array of diterpenoid natural products in plants, including phytoalexins like momilactones, oryzalexins, and phytocassanes, as well as the plant hormone gibberellin. mdpi.commdpi.com The initial committed step in the biosynthesis of momilactones is the cyclization of this linear GGDP molecule. nih.govnih.govtandfonline.com
Involvement of the Mevalonate (B85504) Pathway Precursors
GGDP itself is synthesized from five-carbon isoprenoid units, namely isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov In plants, these fundamental building blocks are produced through two distinct pathways: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. mdpi.comrsc.org While there can be some interaction between the two, diterpenoid phytoalexins like this compound are primarily synthesized via the plastidial MEP pathway, which generates the IPP and DMAPP necessary for GGDP formation. mdpi.comtandfonline.com
Key Cyclization Steps: Syn-Copalyl Diphosphate and Syn-Pimaradiene (B1259439) Formation
The first key cyclization reaction transforms the linear GGDP into a bicyclic intermediate, syn-copalyl diphosphate (syn-CDP). mdpi.comnih.govwikipedia.org This reaction is a protonation-initiated cyclization. wikipedia.org The formation of syn-CDP represents a critical branch point, as this intermediate can also be directed towards the biosynthesis of oryzalexin S. nih.govresearchgate.net
The second crucial cyclization step is the further conversion of syn-CDP into the tricyclic diterpene hydrocarbon, 9βH-pimara-7,15-diene, also known as syn-pimaradiene. mdpi.comnih.govnih.gov This step, initiated by the elimination of the diphosphate group, is considered the first truly dedicated step towards the production of momilactones. nih.govresearchgate.net Subsequent enzymatic modifications of the syn-pimaradiene scaffold lead to the formation of this compound. nih.gov
Characterization of Key Biosynthetic Enzymes and Their Catalytic Mechanisms
The specific transformations in the early stages of this compound biosynthesis are catalyzed by a pair of sequentially acting diterpene synthases. Reverse genetics studies using knock-out mutants for these enzymes have confirmed their essential role; the absence of either enzyme leads to a significant loss in momilactone production and the associated allelopathic activity. nih.govsmujo.id
Copalyl Diphosphate Synthase (OsCPS4) Activity
The enzyme responsible for the initial cyclization of GGDP to syn-CDP is a syn-copalyl diphosphate synthase, specifically named OsCPS4 (also known as OsCyc1). mdpi.comnih.govnih.govuniprot.org This enzyme catalyzes the conversion of the acyclic GGDP into the bicyclic syn-CDP. uniprot.org The gene encoding OsCPS4 was identified from UV-irradiated rice leaves and is located on chromosome 4, within the momilactone biosynthetic gene cluster. mdpi.comtandfonline.com Functional characterization has confirmed its role in producing the key phytoalexin precursor. uniprot.org
Ent-Kaurene (B36324) Synthase-Like (OsKSL4) Function
Following the formation of syn-CDP, the second cyclization to syn-pimaradiene is catalyzed by a class I diterpene synthase known as ent-Kaurene Synthase-Like 4 (OsKSL4). mdpi.comnih.govnih.gov Despite its name suggesting a relation to ent-kaurene synthases involved in gibberellin biosynthesis, OsKSL4 specifically acts on syn-CDP to produce syn-pimaradiene, the dedicated precursor for momilactones. mdpi.comportlandpress.comaffrc.go.jp The gene for OsKSL4 is located in close proximity to OsCPS4 on chromosome 4, and their sequential activity has been clearly demonstrated. mdpi.comnih.gov Like OsCPS4, the expression of OsKSL4 is induced by stressors such as UV radiation. wikipedia.org
Table of Key Biosynthetic Steps and Enzymes
| Step | Substrate | Product | Enzyme | Enzyme Class |
|---|---|---|---|---|
| 1 | Geranylgeranyl Diphosphate (GGDP) | syn-Copalyl Diphosphate (syn-CDP) | OsCPS4 | Class II Diterpene Synthase (Diterpene cyclase) |
Role of Cytochrome P450 Enzymes (e.g., OsCYP99A3, OsCYP76M8, OsCYP701A8)
The biosynthesis of this compound from its diterpene precursor, syn-pimaradiene, involves a series of crucial oxidation reactions catalyzed by several cytochrome P450 (CYP) enzymes. These enzymes are notable for being encoded by genes located in different parts of the rice genome, highlighting a fragmented or "split" nature of the biosynthetic pathway. rsc.orgbiorxiv.org
OsCYP99A3: This enzyme, encoded by a gene within the main Momilactone Biosynthetic Gene Cluster (MBGC) on chromosome 4, is responsible for the initial oxidative steps. pnas.orgnih.gov It catalyzes the sequential three-step oxidation of the C19 methyl group of syn-pimaradiene to produce syn-pimaradien-19-oic acid. nih.govnih.gov This conversion to a carboxylic acid is a prerequisite for the subsequent formation of the characteristic γ-lactone ring of momilactones. nih.gov The gene exists as a tandem paralog with OsCYP99A2 within the cluster. pnas.orgnih.gov
OsCYP701A8: Located on chromosome 6, this P450 enzyme is responsible for the 3β-hydroxylation of the pimarane (B1242903) skeleton. biorxiv.orgnih.govnih.gov This hydroxylation is a critical step in the pathway leading to this compound. researchgate.net The recruitment of a CYP701A family member is significant, as this family is primarily associated with the biosynthesis of essential gibberellin phytohormones. nih.gov The gene for OsCYP701A8 is located in a tandem array with CYP701A6, the gene for the essential gibberellin enzyme ent-kaurene oxidase, suggesting its evolution via gene duplication and neofunctionalization for a role in specialized metabolism. nih.gov
OsCYP76M8: This enzyme catalyzes the 6β-hydroxylation of the momilactone precursor. nih.goviastate.edu Its gene is notably located on chromosome 2, within a separate biosynthetic gene cluster primarily associated with the production of other diterpenoid phytoalexins, the phytocassanes. rsc.orgbiorxiv.orgnih.gov The involvement of OsCYP76M8 from the phytocassane cluster in this compound biosynthesis demonstrates that the MBGC is not only incomplete but also functionally interdependent with another cluster, pointing to a complex evolutionary history. nih.goviastate.edu
OsCYP76M14: While not directly involved in the synthesis of this compound, OsCYP76M14, located on chromosome 1, is the final enzyme in the pathway to Momilactone B. It catalyzes the hydroxylation of this compound at the C20 position, which leads to the spontaneous formation of a hemiacetal ring, yielding Momilactone B. biorxiv.orgresearchgate.net
Momilactone Synthase (OsMS1, OsMS2) Activity and Stereochemical Control
The final step in the formation of this compound is catalyzed by this compound Synthase (MAS).
OsMS1 and OsMS2 Activity: In rice, this activity is performed by two highly similar short-chain alcohol dehydrogenases/reductases (SDRs), OsMS1 (also known as OsMAS) and OsMS2, which are encoded by tandemly duplicated genes within the MBGC on chromosome 4. pnas.orgnih.gov Following the actions of the CYPs, an intermediate, 3β-hydroxy-syn-pimaradien-19,6β-hemiacetal, is formed. nih.goviastate.edu The momilactone synthases (OsMS1/OsMS2) then catalyze the NAD(P)+ dependent oxidation of the 3β-hydroxyl group of this hemiacetal intermediate to form the final C3-keto group, yielding this compound. nih.govuniprot.org These enzymes react more efficiently with the hemiacetal intermediate than other potential precursors. iastate.edu
Stereochemical Control: The distinctive stereochemistry of this compound is defined by its trans-syn-cis tricyclic skeleton and the β-configuration of the hydrogen at the C-9 position (9β-H pimarane). frontiersin.org This specific stereochemical arrangement is established early in the pathway by the terpene cyclases (OsCPS4 and OsKSL4) that convert the linear precursor geranylgeranyl diphosphate (GGDP) into the cyclic hydrocarbon skeleton of syn-pimaradiene. This stereochemistry poses a significant challenge for chemical synthesis but is precisely controlled by the enzymes of the biosynthetic pathway. frontiersin.org
Genomic Organization and Evolution of the this compound Biosynthetic Gene Cluster (MBGC)
The genes for this compound biosynthesis are largely, but not entirely, organized into a biosynthetic gene cluster (BGC). The study of this cluster across different plant species provides insights into the evolutionary forces that shape specialized metabolic pathways.
Chromosomal Localization and Gene Arrangement in Oryza sativa
In cultivated rice (Oryza sativa), the core genes for this compound biosynthesis are located in a cluster on chromosome 4. pnas.orgmdpi.commdpi.com This MBGC contains the genes for syn-copalyl diphosphate synthase (OsCPS4), syn-pimaradiene synthase (OsKSL4), two cytochrome P450s (OsCYP99A2 and OsCYP99A3), and two this compound synthases (OsMS1 and OsMS2). pnas.orgnih.gov
However, the cluster is incomplete and described as "fractured" because several other essential genes are located on different chromosomes. rsc.orgnih.gov These include OsCYP76M8 on chromosome 2, OsCYP701A8 on chromosome 6, and OsCYP76M14 (for the subsequent conversion to Momilactone B) on chromosome 1. biorxiv.orgresearchgate.net This distributed genomic architecture necessitates a coordinated regulatory system to control the entire pathway.
Comparative Genomic Analysis of MBGC in Related and Distantly Related Plant Species
Analysis of the MBGC across various plant species reveals a fascinating evolutionary story.
Oryza Genus: Within the Oryza genus, the MBGC shows lineage-specific rearrangements, variations in gene copy number, and occasional cluster loss. researcher.liferesearchgate.netbiorxiv.org For instance, Oryza punctata (BB genome) possesses a complete MBGC, whereas the more distantly related Oryza brachyantha (FF genome) has an incomplete cluster. rsc.orgbiorxiv.org A distinct cluster architecture has been identified in Oryza coarctata. researcher.liferesearchgate.net The MBGC is prevalent in the CC and KKLL lineages but absent in others like EE and GG. researchgate.net
Echinochloa crus-galli (Barnyard Grass): This common paddy weed also produces momilactones and possesses a functional MBGC. pnas.orgmdpi.com Although its gene order differs from that in rice, phylogenetic analysis shows the genes are more closely related to their Oryza orthologs than to those from other grasses. nih.gov This has led to the hypothesis that the cluster in Echinochloa may have arisen via lateral gene transfer from an Oryza ancestor. nih.govnih.gov
Calohypnum plumiforme (Moss): Remarkably, the distantly related bryophyte C. plumiforme also produces this compound and contains a functional MBGC. pnas.orgfrontiersin.org However, this cluster shows no synteny (conservation of gene order) with the clusters found in grasses. pnas.orgplantae.org This finding provides strong evidence for convergent evolution, where different plant lineages have independently assembled a similar functional gene cluster to produce the same defensive compound. pnas.orgnih.gov
Evolutionary Trajectories: Gene Duplication, Neofunctionalization, and Cluster Loss
The evolution of the MBGC is a dynamic process shaped by several key molecular events:
Gene Duplication and Neofunctionalization: This is a primary mechanism for generating new enzymatic functions. The MBGC in rice contains tandem duplications of key genes, such as CYP99A2/3 and OsMS1/2. pnas.orgnih.gov The evolution of OsCYP701A8 from a gene involved in primary gibberellin metabolism is a clear example of neofunctionalization following gene duplication. nih.gov The entire pathway of diterpenoid phytoalexins is thought to have evolved from the gibberellin pathway through such events.
Cluster Assembly and Lateral Gene Transfer: The formation of the MBGC likely occurred through the recruitment of genes from different genomic locations. pnas.orgbiorxiv.org In grasses, the evolutionary path appears to involve lateral gene transfer (LGT). Evidence suggests an ancestral MABGC-like cluster originated in the BOP clade (e.g., Triticeae), was transferred to the PACMAD clade (e.g., Echinochloa), and then transferred again to the Oryzoideae, with subsequent gene loss and recruitment events shaping the final cluster architecture in rice. nih.govnih.govresearchgate.net
Cluster Loss: The absence of a complete MBGC in certain Oryza lineages, such as O. brachyantha and those with EE and GG genomes, indicates that the cluster has been lost in some evolutionary branches. rsc.orgbiorxiv.orgresearchgate.net This suggests that the selective pressure to maintain momilactone production varies across different ecological niches and evolutionary histories.
Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at the transcriptional level, typically induced by external stressors, ensuring that the plant produces these defensive compounds when needed. The expression of the clustered and non-clustered biosynthetic genes is coordinately regulated. pnas.orgnih.gov
This regulation is orchestrated by specific transcription factors. A key regulator identified in rice is OsTGAP1 , a bZIP-type transcription factor. nih.govnih.gov OsTGAP1 is essential for the elicitor-induced production of momilactones. nih.gov Knock-out mutants of OsTGAP1 show almost no expression of the five MBGC genes on chromosome 4 and fail to produce momilactones upon elicitation. nih.govnih.gov Conversely, overexpression of OsTGAP1 leads to hyperaccumulation of momilactones. nih.gov
Other transcription factors, including those from the WRKY family, are also implicated in regulating momilactone biosynthesis, particularly in response to stress. researcher.lifefrontiersin.org These transcription factors bind to specific cis-acting elements in the promoter regions of the biosynthetic genes, activating their expression in response to signals such as pathogen attack (e.g., from fungi like Magnaporthe oryzae), UV irradiation, or chemical elicitors like chitosan (B1678972) and heavy metals. mdpi.comresearcher.lifefrontiersin.orgbiorxiv.org This complex regulatory network allows the plant to mount a rapid and coordinated chemical defense.
Transcriptional and Post-Transcriptional Control Mechanisms
The production of this compound is governed by a biosynthetic gene cluster (BGC) located on chromosome 4 in rice (Oryza sativa). nih.govresearchgate.net The coordinated expression of the genes within this cluster is crucial for the efficient synthesis of momilactones. nih.gov This regulation occurs at both the transcriptional and post-transcriptional levels, involving a network of transcription factors (TFs) that respond to various stimuli.
Several families of transcription factors are known to regulate the biosynthesis of phytoalexins, including this compound. WRKY TFs, in particular, play a significant role. nih.govresearcher.life In rice, transcription factors such as OsWRKY13, OsWRKY45, OsWRKY53, and OsWRKY76 have been identified as regulators of momilactone synthesis. nih.gov For instance, OsWRKY45 acts as a positive regulator, priming the expression of biosynthetic genes for momilactones, and OsWRKY53 overexpression enhances their production. nih.gov In the moss Calohypnum plumiforme, which also produces momilactones, 19 CpWRKY genes have been identified. researcher.lifefrontiersin.org Analysis of their promoter regions revealed the presence of W-box elements, the binding sites for WRKY TFs, suggesting their role in regulating momilactone biosynthesis in response to stress. frontiersin.org
Another key regulator is the basic leucine (B10760876) zipper (bZIP) transcription factor, OsTGAP1. nih.govnih.gov OsTGAP1 is essential for the elicitor-inducible production of momilactones. nih.gov It controls the expression of five genes within the momilactone biosynthetic cluster. nih.govnih.gov Knock-out mutants of OsTGAP1 show virtually no expression of these clustered genes and no production of momilactones upon elicitor treatment. nih.govnih.gov Conversely, overexpression of OsTGAP1 leads to enhanced expression of these genes and hyperaccumulation of momilactones in response to elicitors. nih.govnih.gov OsTGAP1 also influences the upstream methylerythritol phosphate (B84403) (MEP) pathway by up-regulating OsDXS3, further contributing to the inductive production of diterpenoid phytoalexins. nih.govnih.gov
The differential expression of momilactone biosynthetic genes in response to various stimuli suggests a complex regulatory network. While all genes in the rice cluster are highly induced under stress, the induction levels of orthologous genes in the moss C. plumiforme show different patterns, indicating distinct transcriptional control mechanisms have evolved in different plant lineages. pnas.org
| Transcription Factor | Family | Role in this compound Biosynthesis | Organism |
| OsWRKY13 | WRKY | Regulates synthesis. nih.gov | Oryza sativa (Rice) |
| OsWRKY45 | WRKY | Positive regulator of accumulation. nih.gov | Oryza sativa (Rice) |
| OsWRKY53 | WRKY | Enhances production. nih.gov | Oryza sativa (Rice) |
| OsWRKY76 | WRKY | Regulates synthesis. nih.gov | Oryza sativa (Rice) |
| OsTGAP1 | bZIP | Key regulator of the coordinated transcription of genes for inductive production. nih.govnih.gov | Oryza sativa (Rice) |
| CpWRKYs | WRKY | Implied in the regulation of biosynthesis in response to stress. researcher.lifefrontiersin.org | Calohypnum plumiforme (Moss) |
Induction by Biotic Stress Elicitors (e.g., Pathogen Attack, Chitosan, Cantharidin)
The production of this compound is a key component of the plant's defense response against biotic threats, such as pathogen attacks. nih.govresearchgate.net Infection with the rice blast fungus, Magnaporthe oryzae, induces the accumulation of this compound in rice leaves, which helps to suppress the further growth of the fungus. nih.govresearchgate.net This defensive response can also be triggered by various elicitors, which are molecules that mimic pathogen attacks. nih.gov
Chitosan, a derivative of chitin (B13524) found in fungal cell walls, is a potent elicitor of this compound production. nih.govsld.cu Application of chitosan to rice leaves and suspension-cultured rice cells leads to an increased accumulation of this compound. nih.gov N-acetylchitooligosaccharides, which are released from fungal cell walls, also induce momilactone accumulation. nih.gov Studies have shown that chitosan oligosaccharide (COS) treatment can stimulate the diterpenoid biosynthesis pathway, leading to the accumulation of this compound and enhancing resistance to rice seedling blight caused by Fusarium oxysporum. nih.gov
Cantharidin (B1668268), a protein phosphatase inhibitor, also acts as an elicitor, activating plant defense responses and increasing this compound production. nih.govfrontiersin.orgnih.gov In both rice and the moss H. plumaeforme, cantharidin treatment has been shown to elevate the production and secretion of momilactones. frontiersin.orgnih.govmdpi.com
| Elicitor | Organism | Observed Effect on this compound |
| Pathogen Attack (Magnaporthe oryzae) | Oryza sativa (Rice) | Increased concentration in leaves two days after infection. nih.gov |
| Chitosan | Oryza sativa (Rice) | Increased accumulation in leaves and suspension-cultured cells. nih.govsld.cu |
| N-Acetylchitooligosaccharides | Oryza sativa (Rice) | Induced accumulation of 100–500 µg/g of cultured cells. nih.govresearchgate.net |
| Chitosan Oligosaccharide (COS) | Oryza sativa (Rice) | Stimulated diterpenoid biosynthesis pathway, leading to accumulation. nih.gov |
| Cantharidin | Oryza sativa (Rice) | Increased production and secretion. frontiersin.orgmdpi.com |
| Cantharidin (200 µM) | Hypnum plumaeforme (Moss) | Increased secretion levels by 12- to 15-fold; endogenous concentration of 661 µg/g dry weight. nih.govnih.gov |
Induction by Abiotic Environmental Stresses (e.g., UV Irradiation, Heavy Metals, Nutrient Deficiency)
In addition to biotic threats, the biosynthesis of this compound is induced by various abiotic environmental stresses. frontiersin.org These stressors signal to the plant that it is in an unfavorable environment, triggering defense and survival mechanisms, including the production of specialized metabolites like momilactones.
UV irradiation is a well-documented abiotic elicitor of this compound synthesis. nih.gov Exposing rice leaves to UV-C light (254 nm) for 20 minutes resulted in increased concentrations of this compound, with the maximum accumulation occurring three days after irradiation. nih.gov Similarly, in the moss Hypnum plumaeforme, UV irradiation led to a 15-fold increase in the secretion of this compound. nih.govnih.gov This response is linked to the increased expression of momilactone biosynthetic genes. mdpi.comuniprot.org
Heavy metals also trigger the production of this compound. frontiersin.orgfrontiersin.org The application of copper chloride (CuCl₂) to rice leaves induced its accumulation, starting 12 hours after application and peaking at 72 hours. nih.gov Other metal ions, including iron (FeCl₂), mercury (HgCl₂), silver, potassium, calcium, sodium, and zinc, have also been shown to increase this compound levels in rice and moss. nih.govfrontiersin.org Heavy metal treatments can enhance the allelopathic activity of rice by increasing the production and secretion of momilactones. mdpi.com
Nutrient deficiency is another abiotic stress that can elevate momilactone production and secretion. nih.govresearcher.lifenih.gov This response is thought to provide a competitive advantage to rice by suppressing the growth of neighboring plants in a resource-limited environment. nih.govresearchgate.netnih.gov Salinity and drought are other abiotic stresses that have been shown to significantly increase the levels of this compound in various rice varieties. mdpi.com
| Abiotic Stress | Organism | Conditions | Observed Effect on this compound |
| UV Irradiation | Oryza sativa (Rice) | 254 nm, 20 min | Increased concentration in leaves, peaking at 3 days. nih.gov |
| UV Irradiation | Hypnum plumaeforme (Moss) | 253 nm, 80 min/day for 5 days | 15-fold increase in secretion; endogenous concentration of 786 µg/g dry weight. nih.gov |
| Copper Chloride (CuCl₂) | Oryza sativa (Rice) | Leaf application | Accumulation detected at 12 h, maximum at 72 h. nih.gov |
| Iron Chloride (FeCl₂) | Oryza sativa (Rice) | Leaf application | Increased accumulation by 37% compared to CuCl₂. nih.gov |
| Mercury Chloride (HgCl₂) | Oryza sativa (Rice) | Leaf application | Increased accumulation by 20% compared to CuCl₂. nih.gov |
| Various Metal Ions (Ag, K, Ca, Na, Zn, Mg) | Oryza sativa (Rice) | Suspension-cultured cells | Increased accumulation. nih.gov |
| Nutrient Deficiency | Oryza sativa (Rice) | Nutrient competition | Elevated production and secretion. nih.govresearchgate.netnih.gov |
| Salinity (75 mM for 4 days) | Oryza sativa (Rice) | Germinated brown rice | Accumulated 18.94 µg/g dry weight. dntb.gov.ua |
| Drought and Salinity | Oryza sativa (Rice) | Various rice types | Significant increase, ranging from 81.6 to 108.1 μg/g dry weight (combined MA and MB). mdpi.com |
Integration with Phytohormone Signaling Pathways (e.g., Jasmonic Acid, Salicylic (B10762653) Acid)
The regulation of this compound biosynthesis is intricately linked with phytohormone signaling pathways, particularly those involving jasmonic acid (JA) and salicylic acid (SA). These hormones are key players in mediating plant defense responses to both biotic and abiotic stresses. nih.gov
The production of this compound can occur through both jasmonic acid-dependent and -independent pathways. nih.govresearchgate.netnih.gov The application of jasmonic acid to rice plants elevates allelopathic activity and increases the concentration of momilactones. nih.govmdpi.com For example, treating the moss H. plumaeforme with 100 µM jasmonic acid increased the secretion of this compound by 12- to 15-fold. nih.govnih.gov The role of JA is further supported by studies using inhibitors of its biosynthesis. When rice leaves were treated with CuCl₂, the presence of JA biosynthesis inhibitors suppressed the accumulation of this compound. nih.gov However, this suppression could be reversed by the additional application of jasmonic acid, confirming JA's role as a signaling molecule in this process. nih.gov
Salicylic acid has also been implicated in the regulation of momilactone production. mdpi.com Exogenous application of salicylic acid can enhance momilactone accumulation in rice, although the exact mechanism is not yet fully understood. mdpi.commdpi.com The concurrent biosynthesis of momilactones and stress-resistant phenolic compounds like salicylic acid under UV stress suggests that momilactones may act as signaling molecules within the broader stress response network of the plant. mdpi.com
| Phytohormone/Inhibitor | Organism | Conditions | Observed Effect on this compound |
| Jasmonic Acid | Oryza sativa (Rice) | Exogenous application | Elevated production and secretion. nih.govmdpi.com |
| Jasmonic Acid (100 µM) | Hypnum plumaeforme (Moss) | Exogenous application | Increased secretion by 12- to 15-fold; endogenous concentration of 796 µg/g dry weight. nih.gov |
| JA Biosynthesis Inhibitors (Quinacrine, etc.) | Oryza sativa (Rice) | With CuCl₂ elicitor | Suppressed this compound accumulation. nih.gov |
| Salicylic Acid | Oryza sativa (Rice) | Exogenous application | Enhanced production. mdpi.commdpi.com |
Ecological and Biological Functions of Momilactone a
Mechanisms of Plant Defense as a Phytoalexin
As a key phytoalexin in rice, Momilactone A is integral to the plant's innate immune system. mdpi.com Its production is induced by various biotic and abiotic elicitors, and it accumulates at infection sites to combat invading pathogens. mdpi.comnih.gov Studies have shown that rice cultivars with higher levels of this compound accumulation exhibit greater resistance to certain diseases. nih.gov Furthermore, momilactone-deficient rice mutants show increased susceptibility to pathogens, confirming the compound's vital role in plant defense. mdpi.comresearchgate.net
This compound demonstrates significant antifungal properties, most notably against Magnaporthe oryzae (previously known as Pyricularia oryzae), the causative agent of rice blast disease, which is one of the most destructive diseases affecting rice crops worldwide. mdpi.comnih.gov Upon infection with M. oryzae, rice plants ramp up the production of this compound. nih.gov The concentration of the compound increases significantly in the two days following infection, helping to suppress the further growth of the fungus. mdpi.comnih.gov This accumulation is often most abundant at the edges of necrotic lesions that form on the infected leaves. nih.gov
A primary mechanism of this compound's antifungal action is the inhibition of fungal spore germination. By preventing spores from germinating, this compound effectively stops the infection process before it can begin. Research has determined the concentration of this compound required to inhibit 50% of spore germination (IC₅₀), highlighting its potency against the rice blast fungus. nih.gov
For spores that do germinate, this compound acts to disrupt the growth of the germ tube. nih.gov The germ tube is a critical structure that emerges from the spore and develops into the hyphae that penetrate host tissues. plos.orgnih.gov By impeding its elongation, this compound prevents the fungus from successfully invading the plant's cells. nih.gov The inhibitory concentration for this action has also been quantified, demonstrating a direct toxic effect on the developing fungus. nih.gov
Table 1: Antifungal Activity of this compound Against Magnaporthe oryzae
| Activity | IC₅₀ (µM) |
|---|---|
| Spore Germination Inhibition | Data not specifically isolated for this compound alone in the provided results. Momilactone B showed high potency. |
| Germ Tube Growth Inhibition | Data not specifically isolated for this compound alone in the provided results. Momilactone B showed high potency. nih.gov |
Beyond its targeted action against fungal pathogens like M. oryzae, this compound contributes to a broader antimicrobial defense shield for the plant.
Antibacterial Properties: this compound has demonstrated inhibitory activity against several bacterial species. researchgate.net This broad-spectrum activity helps protect the plant from a range of potential bacterial pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria. frontiersin.orgresearchgate.net
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Inhibitory Effect |
|---|---|
| Pseudomonas ovalis | Inhibitory activity noted. researchgate.net |
| Bacillus cereus | Inhibitory activity noted. researchgate.net |
| Bacillus pumilus | Inhibitory activity noted. researchgate.net |
| Escherichia coli | Inhibitory activity noted. researchgate.net |
Antiviral Properties: Research into the antiviral properties of this compound is less extensive. However, some studies on related (9β-H)-pimarane lactones have shown in vitro anti-herpes activity, suggesting a potential, though not yet confirmed, for antiviral effects within this class of compounds. nih.gov
The defensive role of this compound extends to protecting rice plants from abiotic stresses, which are environmental factors that can harm or kill plants. mdpi.comfrontiersin.org
Drought and Salinity: The accumulation of this compound has been strongly correlated with increased tolerance to drought and salinity. mdpi.comresearchgate.netescholarship.org In response to these stresses, rice plants increase their production of this compound, with concentrations rising significantly depending on the rice variety. mdpi.com Research has indicated a strong positive correlation between the content of this compound and drought tolerance, with a correlation coefficient of 0.65. mdpi.comresearchgate.net Similarly, under salinity stress, levels of this compound can markedly increase, which is proportional to the plant's tolerance. nih.govescholarship.org
Chilling: The role of this compound in chilling tolerance is less clear. Some research has indicated that under chilling conditions, the accumulation of this compound is actually reduced. mdpi.com This suggests that, unlike its role in drought and salinity, this compound might not be a primary contributor to the defense mechanisms against cold stress. mdpi.com
Table 3: this compound Accumulation in Response to Abiotic Stress
| Stress Factor | Effect on this compound Concentration | Associated Role |
|---|---|---|
| Drought | Significant Increase mdpi.com | Enhanced Tolerance mdpi.comresearchgate.net |
| Salinity | Significant Increase mdpi.comescholarship.org | Enhanced Tolerance nih.govescholarship.org |
| Chilling | Reduced Accumulation mdpi.com | May not contribute to tolerance. mdpi.com |
This compound may also function as a signaling molecule within the complex network of plant stress responses. frontiersin.orgmdpi.com Its production is often induced by the plant defense signaling hormone jasmonic acid. mdpi.comnih.gov The concomitant biosynthesis of momilactones with other stress-resistant phenolic compounds suggests a coordinated defense response. mdpi.com This indicates that this compound might not only act as a direct defense compound but also as a signal that helps to orchestrate broader physiological responses in the plant to cope with both biotic and abiotic threats. frontiersin.orgmdpi.com
Antifungal Activities Against Fungal Pathogens (e.g., Magnaporthe oryzae)
Allelopathic Function and Inter-plant Interactions of this compound
This compound is a labdane-related diterpenoid that plays a role in the chemical interactions among plants, a phenomenon known as allelopathy. nih.govresearchgate.net As an allelochemical, it is released by certain plants, notably rice (Oryza sativa), into the surrounding environment where it can influence the growth and development of neighboring plants. researchgate.netcabidigitallibrary.org This function is a component of the plant's defense and competitive strategies. nih.govresearchgate.net The involvement of momilactones in allelopathy has been verified through studies on momilactone-deficient rice mutants, which exhibit a loss of allelopathic activity. nih.govresearchgate.net
Growth Inhibitory Effects on Neighboring Plant Species (Weeds and Other Crops)
This compound demonstrates inhibitory activity against the growth of various plant species, including noxious weeds found in rice fields. nih.gov
This compound exerts inhibitory effects on both the germination of seeds and the subsequent elongation of seedlings. acs.orgmdpi.com Studies have shown that it can suppress the germination of Arabidopsis seeds at concentrations above 30 μM. mdpi.comnih.gov The compound affects both root and shoot growth in susceptible plants. For instance, in Echinochloa crus-galli (barnyard grass), a common weed in rice paddies, this compound inhibits root and shoot growth at concentrations greater than 3 to 10 μM. nih.govresearchgate.net This inhibition is concentration-dependent, meaning the effect becomes more pronounced as the concentration of the compound increases. researchgate.net
The growth-inhibitory activity of this compound shows a degree of specificity across different plant species. researchgate.net Research indicates that monocotyledonous weed species, such as Echinochloa crus-galli, Echinochloa colonum, Phleum pratense, and Lolium multiflorum, exhibit higher susceptibility compared to dicotyledonous species like Arabidopsis thaliana, Lepidium sativum, and Lactuca sativa. nih.gov
A crucial aspect of its specificity is its relatively weak effect on the plant that produces it, rice. nih.gov The concentrations of this compound required to inhibit rice seedlings are significantly higher (greater than 300 μM) than those needed to affect weed species. nih.govresearchgate.netresearchgate.net This suggests that rice possesses a tolerance or resistance mechanism to the phytotoxic effects of its own allelochemical, allowing it to suppress competitors without causing self-harm. nih.govresearchgate.net
Quantitative Contribution of this compound to Overall Allelopathic Potential (Comparative Efficacy with Momilactone B)
While this compound contributes to the allelopathic arsenal of rice, its quantitative contribution is significantly less than that of its counterpart, Momilactone B. nih.govnih.gov Studies comparing the efficacy of the two compounds consistently show that Momilactone B has much higher growth-inhibitory activity. nih.govcabidigitallibrary.orgresearchgate.net
The concentration required for 50% growth inhibition (IC₅₀) is substantially lower for Momilactone B across a range of target species. nih.gov For example, the IC₅₀ values for inhibiting the roots and shoots of Echinochloa crus-galli are 28.7 μM and 46.4 μM for this compound, respectively, but only 6.1 μM and 6.3 μM for Momilactone B. nih.govresearchgate.net
Based on the typical concentrations of these compounds secreted by rice roots and their respective bioactivities, it is estimated that this compound may only account for 1.0–4.9% of the observed growth inhibition of E. crus-galli. nih.gov In stark contrast, Momilactone B is estimated to be responsible for 58.8–81.9% of the observed inhibition, making it the primary contributor to rice allelopathy. nih.govnih.govjst.go.jp The secretion levels of Momilactone B from different rice cultivars have been shown to correlate significantly with the extent of growth suppression observed in competing weeds. nih.govnih.gov
| Target Plant Species | This compound (IC₅₀ μM) | Momilactone B (IC₅₀ μM) | ||
|---|---|---|---|---|
| Roots | Shoots | Roots | Shoots | |
| Echinochloa crus-galli | 28.7 | 46.4 | 6.1 | 6.3 |
| Echinochloa colonum | 65.4 | 240 | 5.04 | 12.5 |
| Lolium multiflorum | 91.9 | 138 | 6.9 | 6.5 |
| Arabidopsis thaliana | 203 | 84.4 | 12 | 6.5 |
| Lepidium sativum | 425 | 285 | 6.3 | 4.6 |
Induction of this compound Production and Exudation by Competing Plant Species
The production and secretion of momilactones are not static but can be induced by external stimuli, including the presence of competing plants. nih.govresearchgate.net Rice allelopathic activity is enhanced when grown in the presence of barnyard grass (Echinochloa crus-galli) or its root exudates. nih.govresearchgate.netresearchgate.net This response is not simply due to competition for nutrients. researchgate.net It is believed that rice plants can detect certain chemical components within the root exudates of competing species, which then triggers an increase in the production and secretion of momilactones as a defense mechanism. nih.govjst.go.jpresearchgate.net This induced allelopathy provides rice with a competitive advantage by actively suppressing the growth of nearby weeds. jst.go.jpmdpi.com
Proposed Molecular and Cellular Mechanisms of Allelopathic Action in Receiver Plants
The molecular and cellular mechanisms through which this compound exerts its allelopathic effects are beginning to be understood. In Arabidopsis, it is proposed that momilactones inhibit seed germination by interfering with the degradation of essential storage proteins, such as cruciferin. nih.govfrontiersin.org The breakdown of these proteins is a critical step for providing the necessary nitrogen and energy for germination and seedling growth. frontiersin.org
For post-germinative growth, this compound, along with Momilactone B, may inhibit seedling development by affecting the accumulation of specific proteins involved in metabolic turnover and the production of intermediates required for building cell structures. nih.gov Furthermore, recent studies suggest that the inhibitory effects of momilactones on seed germination and root growth in receiver plants like Arabidopsis may be mediated primarily through the disruption of key phytohormone signaling pathways, particularly those involving abscisic acid (ABA) and auxin. biorxiv.orgresearchgate.net
Rice Tolerance Mechanisms to Endogenous Momilactones
This compound, along with Momilactone B, serves as a crucial phytoalexin and allelochemical in rice, providing defense against pathogens and competing plants. nih.gov However, the precise mechanisms by which rice plants tolerate their own endogenous production of these cytotoxic compounds are not yet fully understood. nih.gov Research suggests several potential strategies that may contribute to this self-tolerance. These possibilities include the rapid secretion of momilactones into the rhizosphere, the insensitivity of the molecular targets within the rice plant itself, or the degradation of momilactones to non-toxic forms. nih.gov While the endogenous concentration of this compound is often higher than Momilactone B, it has been observed that Momilactone B is more selectively and abundantly released from the roots, suggesting that active transport and secretion are key components of the tolerance mechanism. frontiersin.org The accumulation of momilactones is also enhanced under various environmental stress conditions, including UV radiation, chilling, drought, and salinity, indicating their integral role in the plant's defense and survival systems. frontiersin.orgmdpi.commdpi.com The ability of rice to manage these potent compounds underscores a sophisticated system of synthesis, transport, and regulation that protects the plant from autotoxicity while leveraging the defensive properties of momilactones.
Broader Biological Activities and Molecular Basis
Beyond its role in plant defense, this compound has been the subject of research for its potential pharmacological activities. Studies have explored its effects on various cellular processes, revealing a range of biological activities with distinct molecular underpinnings.
Investigation of Antioxidant Mechanisms
This compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress implicated in various chronic diseases. nih.gov Its capacity to scavenge free radicals has been quantified in various assays. For instance, this compound showed a moderate ability to neutralize ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cations, with a reported IC50 value of 2.84 mg/mL. mdpi.comnih.gov In β-carotene bleaching assays, which measure the inhibition of lipid peroxidation, this compound at a concentration of 1 mg/mL showed a 75.23% inhibition of lipid peroxidation. nih.gov While its concentration in rice suggests it may play a secondary role in the plant's total antioxidant activity, these findings highlight its potential as an antioxidant agent. mdpi.com Interestingly, some research indicates that a mixture of this compound and Momilactone B may exhibit a stronger synergistic antioxidant capacity than either compound alone. frontiersin.orgnih.gov
Table 1: Antioxidant Activity of this compound
| Assay | Activity Metric | Result |
|---|---|---|
| ABTS Radical Scavenging | IC50 | 2.84 mg/mL mdpi.comnih.gov |
Elucidation of Anti-inflammatory Molecular Interactions
This compound has been shown to possess anti-inflammatory properties by directly interacting with molecular pathways involved in the inflammatory response. Research using mouse macrophage RAW264.7 cells demonstrated that this compound can suppress the production of nitric oxide (NO), a key inflammatory mediator. nih.govmdpi.com This suppression is achieved by reducing the expression of inducible nitric oxide synthase (iNOS) mRNA. nih.gov Specifically, this compound was found to reduce LPS-induced NO production with an IC50 value of 1.7 µM. mdpi.com However, it also exhibited cytotoxicity against these macrophage cells at an IC50 of 9.6 µM, a factor that requires consideration in the interpretation of its anti-inflammatory effects. mdpi.com These findings indicate that this compound can modulate inflammatory responses at the molecular level by inhibiting the expression of pro-inflammatory enzymes. nih.govmdpi.com
Exploration of Mechanisms Underlying Anti-diabetic and Anti-obesity Effects
The potential anti-diabetic and anti-obesity effects of this compound are linked to its ability to inhibit key digestive enzymes involved in carbohydrate and protein metabolism. frontiersin.orgnih.gov One of the primary therapeutic approaches for managing type 2 diabetes is to control post-meal blood glucose levels by inhibiting enzymes like α-amylase and α-glucosidase. nih.gov this compound has been shown to inhibit porcine pancreatic α-amylase with an IC50 value of 132.56 µg/mL and α-glucosidase with an IC50 value of 991.95 mg/mL. mdpi.comnih.gov
Furthermore, this compound has demonstrated inhibitory activity against trypsin, an enzyme linked to both type 2 diabetes and obesity, with a reported IC50 value of 0.922 mg/mL. frontiersin.org The inhibition of these enzymes can slow down the digestion of carbohydrates and proteins, thereby reducing the rate of glucose absorption and potentially aiding in the management of hyperglycemia and obesity. nih.govnih.gov The lactone ring in the structure of this compound is thought to play a significant role in its enzyme-inhibiting activities. nih.gov
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme Target | Relevance | IC50 Value |
|---|---|---|
| Porcine Pancreatic α-Amylase | Anti-diabetic | 132.56 µg/mL mdpi.comnih.gov |
| α-Glucosidase | Anti-diabetic | 991.95 mg/mL mdpi.com |
Research into Molecular Pathways Related to Anti-cancer Activities
This compound has been investigated for its cytotoxic effects against various cancer cell lines, with research pointing to specific molecular pathways through which it may exert its anti-cancer activity. nih.gov Studies have shown its ability to suppress growth in murine leukemia P388 cell lines. nih.gov More detailed mechanistic studies, often involving Momilactone B or a mixture of both, have shed light on the underlying molecular interactions.
In acute promyelocytic leukemia (APL) HL-60 and multiple myeloma (MM) U266 cell lines, momilactones have been found to induce apoptosis. nih.gov This process is mediated through the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically by activating the phosphorylation of p38. nih.govresearchgate.net This activation, in turn, regulates proteins in the mitochondrial apoptosis pathway, such as the anti-apoptotic protein BCL-2 and the executioner caspase, caspase-3. nih.govresearchgate.net Furthermore, in HL-60 cells, momilactones can induce cell cycle arrest at the G2 phase by disrupting the CDK1 and cyclin B1 complex, a process also linked to p38 activation. nih.gov A significant aspect of this activity is that momilactones have been observed to have a minimal effect on non-cancerous cell lines, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net
Table 3: Summary of Molecular Pathways in Anti-cancer Activity of Momilactones
| Cancer Cell Line | Molecular Pathway/Target | Observed Effect |
|---|---|---|
| Murine Leukemia P388 | Not specified | Growth suppression nih.gov |
| Acute Promyelocytic Leukemia (HL-60) | MAPK pathway (p-38 activation) | Apoptosis induction nih.govresearchgate.net |
| Mitochondrial pathway (BCL-2, caspase-3) | Apoptosis induction nih.govresearchgate.net | |
| Cell Cycle (CDK1, Cyclin B1) | G2 phase arrest nih.gov | |
| Multiple Myeloma (U266) | MAPK pathway (p-38 activation) | Apoptosis induction nih.govresearchgate.net |
Chemical Synthesis and Analog Development of Momilactone a
Challenges in Constructing the Unique (9β-H)-Pimarane Skeleton
The core of Momilactone A is the 9β-H pimarane (B1242903) framework, which features a trans-syn-cis fusion of its three six-membered rings. frontiersin.orgnih.gov The stereochemical arrangement of this skeleton, particularly the β-orientation of the hydrogen atom at the C-9 position, is a significant departure from the more common 9α-H pimarane diterpenoids and is the source of major synthetic hurdles. researchgate.net
The primary challenge in synthesizing the this compound core lies in establishing the correct relative stereochemistry of the tricyclic system. nih.gov The trans-syn-cis ring fusion requires precise control over the formation of multiple stereocenters. Traditional cyclization methods often favor the formation of thermodynamically more stable trans-trans or cis-trans ring junctions. Achieving the kinetically controlled syn-fusion between rings B and C, while maintaining the trans-fusion between rings A and B, demands highly stereoselective reaction methodologies. frontiersin.org Several synthetic approaches have been explored to address this, including Michael additions, lithium-ammonia reductions, and Diels-Alder reactions, though some strategies can lead to the undesired 9,10-trans products. nih.gov
This compound possesses a series of continuous chiral centers, which must be installed with high fidelity. frontiersin.orgnih.gov The construction of the C-13 quaternary stereocenter, which bears a methyl and a vinyl group in many related natural products, is particularly challenging. researchgate.net Any synthetic route must be able to control the stereochemical outcome at each of these centers in relation to the others, a task that is difficult to achieve in a linear sequence. The development of strategies that can set multiple stereocenters in a single, highly stereocontrolled step is therefore a key goal in the synthesis of this class of molecules. acs.org
Seminal Total Synthesis Approaches for (±)-Momilactone A
The first and, to date, only total synthesis of (±)-Momilactone A was accomplished by Germain and Deslongchamps. frontiersin.orgacs.org This landmark achievement provided a blueprint for accessing the complex pimarane skeleton and validated a powerful strategic approach. The synthesis was convergent, assembling the molecule from two key building blocks. acs.org
The cornerstone of their strategy was a highly diastereoselective transannular Diels-Alder (TADA) reaction performed on a 14-membered trans-trans-cis macrocyclic triene. acs.orgacs.orgnih.gov This key step simultaneously formed the B and C rings of the pimarane skeleton, establishing four of the required asymmetric centers in a single transformation with remarkable stereocontrol. acs.org The macrocyclic precursor was carefully designed to adopt a conformation that would lead to the desired trans-syn-cis tricyclic product upon cycloaddition. acs.org This approach elegantly solved the primary challenge of constructing the core structure.
Table 1: Key Reaction in the First Total Synthesis of (±)-Momilactone A
| Step | Reaction Type | Key Transformation | Significance |
|---|
Development of Advanced Stereoselective Synthetic Strategies
Following the initial total synthesis, research has focused on developing alternative and more flexible stereoselective strategies for constructing the 9β-H pimarane skeleton and its analogs. These efforts aim to improve efficiency and provide access to various derivatives for structure-activity relationship studies.
One notable approach involves an intermolecular/transannular Michael reaction cascade, as investigated by Nakada's group. frontiersin.org This strategy was used to form the trans-syn-cis tricyclic system with good stereoselectivity. frontiersin.org Another key challenge, the establishment of the 9,10-syn configuration, was addressed by Coates using a catechol borane (B79455) reduction. nih.gov Yajima and colleagues achieved a stereoselective total synthesis of (±)-3β-hydroxy-9β-pimara-7,15-diene, a putative biosynthetic intermediate of momilactones. researchgate.net Their route featured an aldol-Tishchenko reaction to stereoselectively construct the C-13 quaternary carbon center. researchgate.net These advanced methods provide powerful tools for assembling the complex core and demonstrate the ongoing innovation in the field.
Biosynthesis-Inspired Chemical Syntheses and Pathway Engineering
Understanding the natural biosynthetic pathway of this compound provides inspiration for novel synthetic strategies and opens the door for bio-engineering approaches to produce the compound and its analogs.
A significant breakthrough in obtaining momilactones has been the heterologous expression of the entire biosynthetic pathway in a model plant system. nih.gov Researchers successfully reconstituted the complete 7-step pathway from rice in Nicotiana benthamiana. nih.gov A key challenge in expressing multi-step pathways in heterologous hosts is the diminishing yield of intermediates and the final product. nih.gov To overcome this, the diterpene biosynthesis was re-routed from its native location in the chloroplasts to the cytosol, which contains the high-flux mevalonate (B85504) pathway. nih.govnih.gov This engineering strategy led to a more than 10-fold improvement in yield compared to production in rice, enabling the isolation of pure Momilactone B for activity validation. nih.govnih.gov This work not only elucidated the complete biosynthetic pathway but also established N. benthamiana as a viable platform for producing complex plant natural products and their analogs. nih.govfrontiersin.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Class |
|---|---|
| This compound | Diterpenoid Lactone |
| Momilactone B | Diterpenoid Lactone |
| (9β-H)-Pimarane | Diterpenoid Skeleton |
| (±)-3β-hydroxy-9β-pimara-7,15-diene | Diterpenoid |
| Geranylgeranyl diphosphate (B83284) | Diterpene Precursor |
Redirecting Metabolic Flux for Enhanced Production
The natural abundance of this compound in its native producers, such as rice (Oryza sativa), is often insufficient for extensive research or potential applications. frontiersin.orgnih.gov To overcome this limitation, metabolic engineering strategies have been developed to enhance its production in heterologous systems. A significant breakthrough has been achieved by redirecting the metabolic flux of terpene biosynthesis in a heterologous plant host, Nicotiana benthamiana. nih.govresearchgate.net
In plants, terpenoid biosynthesis occurs through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. rsc.org The biosynthesis of diterpenoids like momilactones originates in the plastids. The key strategy for enhancing production involves rerouting this process to the high-flux cytosolic MVA pathway. nih.gov
This redirection is accomplished by modifying the subcellular localization of the essential diterpene synthases. By removing the N-terminal chloroplast signal sequences from these enzymes, they are relocated to the cytosol. This engineering feat allows them to utilize the precursors generated by the more robust MVA pathway, leading to a significant increase in product titers. nih.govresearchgate.net This approach has been successfully demonstrated to not only reconstitute the complete seven-step biosynthetic pathway of momilactones in N. benthamiana but also to improve the yield by more than tenfold compared to production in rice. nih.govresearchgate.net This method provides a potent platform for producing large quantities of momilactones, facilitating further research and development.
Strategic Approaches for Analogue Generation and Structure-Activity Relationship (SAR) Studies
While the total synthesis of (±)-Momilactone A has been accomplished, the development of synthetic analogues to perform detailed structure-activity relationship (SAR) studies remains a crucial area of research. researchgate.netfrontiersin.org SAR studies are essential for identifying the key structural motifs responsible for a compound's biological activity and for designing new derivatives with enhanced potency or selectivity. frontiersin.org
Currently, direct SAR studies on a broad library of synthetic this compound analogues are limited in published literature. However, valuable insights can be gleaned by comparing the biological activities of naturally occurring momilactones, primarily this compound and Momilactone B. These natural analogues provide a foundational understanding of how structural modifications affect bioactivity.
Momilactone B generally exhibits greater potency across a range of biological activities—including allelopathic, antifungal, and antidiabetic effects—when compared to this compound. nih.govnih.gov The primary structural difference between the two is the presence of a C-20 hydroxyl group in Momilactone B, which allows for the formation of a hemiacetal ring with the C-3 ketone. nih.gov This suggests that the functionality around the A-ring is a critical determinant of biological activity.
Key observations from natural analogues include:
A-Ring Modification: The presence of the C-20 hydroxyl and subsequent hemiacetal bridge in Momilactone B is correlated with its higher inhibitory activity against enzymes like α-amylase and α-glucosidase compared to this compound. nih.govnih.gov This indicates that modifications to the A-ring could be a fruitful strategy for generating more potent analogues.
Importance of the Lactone Ring: The γ-butyrolactone structure is a characteristic feature of momilactones and is considered important for their biological functions. frontiersin.orgnih.gov
The 9β-H Pimarane Skeleton: The unique trans-syn-cis tricyclic core, known as the 9β-H pimarane skeleton, provides the rigid framework upon which the functional groups are displayed. frontiersin.org
Based on these observations, strategic approaches for the future generation of this compound analogues for SAR studies would involve the systematic modification of these key structural regions. Future synthetic efforts could focus on:
A-Ring Analogues: Synthesizing derivatives with varied substituents at the C-3 and C-20 positions to probe the importance of the ketone and hemiacetal functionalities.
Lactone Ring Modification: Creating analogues with altered lactone rings to determine their role in target binding and activity.
C-Ring Unsaturation: Investigating the role of the double bond in the C-ring by synthesizing saturated or otherwise modified analogues.
Such focused synthetic campaigns would enable a comprehensive evaluation of the pharmacophore of this compound, paving the way for the development of novel agents with tailored biological activities for potential applications in agriculture and medicine. nih.gov
Analytical Methodologies for Momilactone a Research
Optimization of Extraction Protocols from Diverse Plant Matrices
The successful analysis of Momilactone A begins with its effective extraction from plant tissues, most commonly rice (Oryza sativa) husks, straw, and roots. mdpi.comoup.comnih.gov The efficiency of this process is highly dependent on the chosen solvent system, extraction technique, and physical parameters such as temperature and pressure.
The selection of an appropriate solvent is critical for maximizing the recovery of this compound. Various solvents and solvent systems, including ethyl acetate (B1210297), acetone, acetonitrile (B52724), methanol (B129727), and methanol/water mixtures, have been evaluated. researchgate.netnih.gov Studies indicate that while methanol and methanol/water mixtures can produce the highest total extract yield, the specific content of this compound can vary significantly depending on the method used. researchgate.netnih.gov
A comparative study evaluated four distinct extraction techniques—percolation, agitation with heat, sonication, and Soxhlet extraction—across five different solvent systems. nih.gov The Soxhlet technique, particularly when using methanol or a methanol:water (8:2) mixture, was found to yield the maximum amount of extract. researchgate.netnih.gov However, the highest concentration of total momilactones (A and B) was achieved with the methanol/water mixture. nih.gov Another study optimized extraction from germinated brown rice by comparing 80% methanol and 80% ethanol (B145695), with and without the application of sonication for 2 hours. mdpi.com
Sonication, the application of sound energy to agitate particles, is another common technique. phytojournal.com It offers an alternative to methods requiring heat, which can potentially degrade thermolabile compounds. youtube.com While Soxhlet extraction is a continuous and efficient process, sonication can be advantageous for preserving the structure of the target molecules. phytojournal.comyoutube.com
Table 1: Comparison of Extraction Techniques and Solvents for this compound Extraction TechniqueSolvent SystemKey FindingSourceSoxhletMethanolProvided the best extract yield and a high content of momilactones. nih.govresearchgate.netSoxhletMethanol:Water (8:2)Resulted in the highest content of total momilactones (A and B). researchgate.netnih.govSonication (2h)80% EthanolYielded the highest this compound content (147.73 µg/g DW) from non-cooked germinated brown rice. mdpi.comPercolationEthyl AcetateGave the least momilactone content in a comparative study. researchgate.netAgitation with HeatVariousEvaluated alongside other methods for extraction efficiency. nih.gov
Temperature and pressure are critical physical parameters that can significantly influence the extraction yield of this compound. Research has shown that applying heat can enhance the extraction efficiency. mdpi.com A study conducted to optimize the isolation of this compound and B from rice husks found that treatment at a temperature of 100°C resulted in significantly enriched quantities of both compounds compared to non-treated husks. mdpi.comuni-frankfurt.de
The application of pressure has also been demonstrated to effectively boost extraction yields. mdpi.com In one study, the use of pressure at 120 kPa and 100°C effectively promoted the yields of this compound. mdpi.comuni-frankfurt.de The combination of optimized temperature and solvent systems proved to be particularly effective; the highest yield of this compound (58.76 µg/g dry weight) was achieved when rice husk samples were dried at 100°C for 1 hour and then soaked in 100% methanol for one week. mdpi.comresearchgate.net In contrast, using solely distilled water or methanol concentrations of 50% or less, regardless of the temperature, did not successfully isolate this compound. mdpi.comresearchgate.net
Table 2: Effect of Temperature and Pressure on this compound Extraction Yield ConditionSolvent/Methodthis compound Yield (µg/g DW)SourceDried at 100°C for 1h100% Methanol (soaked for 1 week)58.76 mdpi.comresearchgate.netPressure at 120 kPa, 100°CVarious combinations with distilled water and methanol17.90 - 26.26 mdpi.comresearchgate.netDried at 100°C for 4hDistilled water (100°C, 4h)6.68 (Minimum amount) mdpi.com
Advanced Chromatographic Separation Techniques
Following extraction, various chromatographic techniques are employed for the separation, identification, and quantification of this compound. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography (GC) are the most prominently used methods. mdpi.com
HPLC, particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for the quantitative analysis of this compound. nih.gov The separation is typically achieved on an ODS (octadecylsilyl) or C18 column. nih.gov
A common method involves a binary gradient elution with a mobile phase consisting of acetonitrile and water. nih.gov For instance, a 70:30 (v/v) mixture of acetonitrile and water has been successfully used. nih.gov In other protocols, 0.1% trifluoroacetic acid is added to the mobile phase, which consists of 70% acetonitrile in water, to improve peak shape and resolution. nih.gov The flow rate is generally maintained around 0.4 to 4.0 mL/min, and detection is performed using a UV detector set at 210 nm, where momilactones exhibit absorbance. mdpi.comnih.govresearchgate.net Under these conditions, this compound typically shows a retention time of approximately 17 minutes. nih.govresearchgate.net The identity of the peak is confirmed by comparing the retention time with that of a purified standard. nih.gov
Thin-layer chromatography is a valuable qualitative tool used for the rapid monitoring of fractions during purification and for assessing the purity of isolated compounds. mdpi.comnih.gov For this compound, the stationary phase is typically silica (B1680970) gel. The choice of the mobile phase (solvent system) is crucial for achieving good separation from other compounds, particularly the structurally similar Momilactone B.
Research has shown that not all solvent systems are effective. A mixture of hexane (B92381) and ethyl acetate (7:3) was reported to be unable to separate a mixture of this compound and B, which appeared as a single spot on the TLC plate. researchgate.net However, a solvent system composed of chloroform (B151607) and methanol (9.5:0.5) provided a clear separation of the two compounds into distinct spots. researchgate.netresearchgate.net After development, the spots are visualized by spraying the plate with a reagent such as 1% vanillin-sulfuric acid in ethanol and then heating it. researchgate.net
Gas chromatography, frequently coupled with mass spectrometry (GC-MS), is another powerful technique for the identification and quantification of this compound. mdpi.comnih.gov This method is suitable for volatile and semi-volatile compounds. nih.gov
For GC-MS analysis, specific instrumental conditions are required. The analysis can be performed on a capillary column, such as an Agilent VF-5HT (30 m x 0.25 mm x 0.1 µm). nih.gov A typical analysis involves setting the injector port temperature to 280-300°C. nih.govnih.gov The oven temperature is programmed to run on a gradient, for example, starting at an initial temperature of 50-130°C and ramping up to 300-310°C to ensure the elution of the compound. nih.govnih.gov Helium is commonly used as the carrier gas. nih.gov The mass spectrometer detector identifies this compound based on its characteristic mass spectrum, with a molecular ion peak at m/z 314. researchgate.net
Mass Spectrometric Applications for Identification and Quantification
Mass spectrometry (MS) serves as a cornerstone in this compound research, providing high sensitivity and specificity for both qualitative and quantitative analyses. Coupled with chromatographic separation techniques, MS allows for the precise detection of this compound in complex biological matrices such as rice tissues and exudates. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS)
Liquid chromatography coupled with mass spectrometry is a premier technique for analyzing this compound. The system utilizes high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) to separate this compound from other compounds in a sample before it enters the mass spectrometer. researchgate.net Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, typically as a protonated molecule [M+H]⁺.
For identification, the mass spectrum of the separated compound is compared to that of a known this compound standard. nih.gov In positive ion mode, this compound is characterized by a protonated molecule at a mass-to-charge ratio (m/z) of 315.19470. researchgate.net
For highly sensitive and specific quantification, tandem mass spectrometry (MS/MS) is employed, often in Multiple Reaction Monitoring (MRM) mode. tandfonline.com This involves selecting the parent ion of this compound (m/z 315) and monitoring for a specific product ion (m/z 271) that is formed after collision-induced dissociation. tandfonline.com This specific transition allows for accurate quantification even at very low concentrations, with detection limits reported to be around 0.5–1 ng. tandfonline.com
Table 1: Representative LC-MS Parameters for this compound Analysis
| Parameter | Description | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govresearchgate.net |
| Parent Ion (MS1) | m/z 315 [M+H]⁺ | tandfonline.com |
| Product Ion (MS2) for MRM | m/z 271 | tandfonline.com |
| Ion Spray Voltage | ~4.5 kV | nih.gov |
| Mass Scan Range | m/z 100–1000 | nih.gov |
| Detection Limit | ~0.5-1 ng | tandfonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS-SIM)
Gas chromatography-mass spectrometry is another powerful technique used for the analysis of this compound. mdpi.com In GC-MS, the sample is vaporized and separated based on its volatility and interaction with a stationary phase inside a long capillary column before being detected by the mass spectrometer. nih.govunar.ac.id this compound can be analyzed directly by GC-MS without derivatization. tandfonline.com
The mass spectrum obtained from GC-MS analysis shows the molecular ion for this compound at m/z 314. researchgate.net For enhanced sensitivity in quantification, Selected Ion Monitoring (GC-MS-SIM) can be utilized, where the instrument is set to detect only specific ions known to be characteristic of the target compound. mdpi.com Research has indicated that quantification by GC-MS may sometimes estimate higher amounts of this compound than what can be practically recovered and purified via other methods like column chromatography. mdpi.com
Table 2: Typical GC-MS Operating Conditions for this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Initial Oven Temperature | 50 °C | nih.gov |
| Temperature Ramp | Increase to 300 °C at 10 °C/min | nih.gov |
| Final Hold Time | 20 minutes at 300 °C | nih.gov |
| Injector Temperature | 300 °C | nih.gov |
| Detector Temperature | 320 °C | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Molecular Ion | m/z 314 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical method for the complete structural elucidation of organic molecules, including this compound. core.ac.ukresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule, allowing researchers to piece together its exact atomic connectivity and stereochemistry. semanticscholar.org The final confirmation of a newly isolated compound as this compound relies on comparing its NMR data with previously published and verified spectra. researchgate.net
The process typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR: ¹H (proton) NMR provides information on the number and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. core.ac.uk
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies protons that are coupled to each other (usually on adjacent carbons), HSQC correlates protons directly to the carbons they are attached to, and HMBC reveals longer-range correlations between protons and carbons, which is crucial for assembling the complete molecular structure. core.ac.uk
Research on this compound has utilized high-field NMR spectrometers to acquire detailed spectra, which are essential for resolving complex signals and making unambiguous assignments. researchgate.net
Table 3: NMR Spectroscopy Parameters for this compound Structural Analysis
| Parameter | Description | Source |
|---|---|---|
| Solvent | Deuterated Chloroform (CDCl₃) | researchgate.net |
| ¹H NMR Frequency | 600 MHz | researchgate.net |
| ¹³C NMR Frequency | 151 MHz | researchgate.net |
| Common Techniques | 1D (¹H, ¹³C), 2D (COSY, HSQC, HMBC) | researchgate.netcore.ac.uk |
Future Research Directions and Translational Perspectives
Unresolved Molecular and Cellular Mechanisms of Momilactone A Action in Target Organisms
A primary frontier in this compound research is the precise identification of its molecular targets and the elucidation of the downstream cellular events it triggers in susceptible organisms. Although its growth-inhibitory effects on competing plants and pathogens are well-documented, the specific proteins, enzymes, or cellular pathways that this compound directly interacts with remain largely unknown. nih.govmdpi.com
Future investigations should focus on:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the direct binding partners of this compound in target weeds and fungal pathogens.
Signaling Pathway Disruption: Research on the closely related Momilactone B has shown it can interfere with abscisic acid and auxin signaling pathways in Arabidopsis and inhibit the breakdown of essential storage proteins during seed germination. nih.govusda.gov Further studies are needed to determine if this compound operates through similar or distinct mechanisms, potentially disrupting hormonal balances crucial for growth and development.
Mechanism of Self-Tolerance: A critical unresolved question is how producing organisms, such as rice, tolerate the phytotoxic effects of their own momilactones. nih.govmdpi.com Research is required to understand whether this tolerance is achieved through rapid sequestration, efficient efflux from cells, enzymatic detoxification, or insensitivity of the molecular targets in the host plant. nih.govmdpi.com Understanding this mechanism is vital for future efforts to engineer momilactone production in other crop species without causing autotoxicity.
Comprehensive Elucidation of the Full Regulatory Network of this compound Biosynthesis in Diverse Plant Species
The biosynthesis of this compound from the precursor geranylgeranyl diphosphate (B83284) (GGDP) is a complex process governed by a network of genes that are not entirely colocalized in the genome. mdpi.comresearchgate.net While a core biosynthetic gene cluster (BGC) has been identified on chromosome 4 in rice, it is now understood that this cluster is incomplete and functionally dependent on genes located elsewhere in the genome, such as CYP76M8 and CYP701A8, located on chromosomes 2 and 6, respectively. nih.govrsc.orgiastate.edu This "fractured" nature of the pathway points to a complex evolutionary history and an intricate regulatory network. nih.gov
Key future research directions include:
Mapping the Complete Network: Identifying all transcription factors, signaling molecules (like jasmonic acid), and environmental cues (e.g., UV light, elicitors) that regulate the coordinated expression of these dispersed genes is essential. nih.govmdpi.comnih.gov
Comparative Genomics: Momilactone BGCs have also been discovered in the weed Echinochloa crus-galli and the moss Calohypnum plumiforme, which appear to be the result of convergent evolution. iastate.edupnas.org A comprehensive comparative analysis of the gene composition, regulation, and enzymatic efficiencies of these independently evolved clusters can provide profound insights into the functional constraints and evolutionary pressures that shape specialized metabolite production.
Evolutionary Dynamics: Investigating the mechanisms, such as gene duplication and neofunctionalization, that led to the assembly and interdependent evolution of the multiple gene clusters contributing to momilactone biosynthesis in rice. nih.govrsc.org
Genetic and Metabolic Engineering Approaches for Enhanced this compound Production and Secretion in Agricultural Crops
A significant hurdle in both the study and application of this compound is its low yield from natural sources and its limited commercial availability. nih.govfrontiersin.org Metabolic engineering offers a powerful solution to this bottleneck, enabling high-level production in heterologous systems and providing a platform for engineering enhanced production in crops.
Promising strategies involve:
Heterologous Production: The successful reconstitution of the entire momilactone biosynthetic pathway in Nicotiana benthamiana represents a major breakthrough. nih.gov A key innovation was rerouting the pathway from the plastid to the high-flux cytosolic mevalonate (B85504) pathway, which boosted yields more than tenfold compared to native rice. nih.govnih.govresearchgate.net This system can be optimized for large-scale production and used to generate pathway intermediates and novel analogs.
Pathway Transfer to Crops: With the complete set of biosynthetic genes now identified, a significant goal is to transfer the entire pathway into susceptible crop plants. nih.gov This could create varieties with an innate ability to suppress weeds and resist pathogens, reducing the need for external chemical inputs.
Enhancing Endogenous Production: In rice, overexpressing key regulatory genes, such as the transcription factor OsTGAP1, could be a viable strategy to boost the natural production and secretion of this compound. mdpi.comfrontiersin.org
Harnessing this compound and its Analogs for Sustainable Agricultural Practices
The dual functionality of this compound as both a phytoalexin and an allelochemical makes it an exceptionally attractive candidate for developing novel, sustainable agricultural tools. Its natural origin suggests it may have a more favorable environmental profile than many synthetic pesticides.
Translational perspectives include:
Development of Natural Bioherbicides: this compound and its more potent counterpart, Momilactone B, exhibit strong inhibitory activity against a range of problematic weeds, including Echinochloa crus-galli (barnyard grass). mdpi.com These compounds could serve as lead structures for a new class of bioherbicides.
Plant Disease Resistance Strategies: The antifungal properties of this compound against devastating pathogens like Magnaporthe oryzae (rice blast fungus) and Rhizoctonia solani highlight its potential in disease management. nih.govnih.gov Engineering crops to produce and secrete this compound upon pathogen attack could provide a durable, broad-spectrum resistance mechanism.
Synthesis of Novel Analogs: The heterologous production systems developed for momilactones can be used to generate precursors for chemical synthesis. nih.gov This would facilitate the creation and screening of this compound analogs to identify molecules with improved potency, greater stability, or a broader spectrum of activity against different weeds and pathogens. nih.gov
Integration of Advanced Omics Technologies in this compound Research
The application of advanced "omics" technologies has been instrumental in advancing our understanding of this compound and will continue to be critical for future discoveries. researchgate.net A systems-biology approach, integrating data from multiple platforms, is necessary to unravel the complexity of its biosynthesis, regulation, and mode of action.
Future research will benefit from:
Transcriptomics: RNA-sequencing and microarray analyses will continue to be used to identify novel regulatory genes and to understand how the entire network of biosynthetic genes is coordinated in response to developmental and environmental signals. nih.gov
Metabolomics: Advanced mass spectrometry-based metabolomic profiling is essential for quantifying this compound and related pathway intermediates in different plant tissues and genetically modified organisms. This allows for a direct assessment of metabolic flux and the effects of genetic engineering.
Proteomics: Identifying changes in the proteome of target organisms upon exposure to this compound can help pinpoint the cellular processes that are disrupted and reveal its mechanism of action.
Integrated Multi-Omics Analysis: The true power lies in integrating these datasets. For example, combining transcriptomic and metabolomic data from different rice cultivars under pathogen stress can create detailed models of the regulatory networks that govern phytoalexin production, providing a holistic view of the plant's defense response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
